REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9].[Br:10]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>ClC(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH2:9][Br:10]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)C)C
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
After filtration the filtrate
|
Type
|
WASH
|
Details
|
was washed with sodium hydrogensulfite and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Chromatography (SiO2) (petroleum ether:ethyl acetate, 100:4) gave a 16.8 g fraction of a mixture
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(CBr)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |